tert-Butyl (10-oxodecyl)carbamate
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Overview
Description
tert-Butyl (10-oxodecyl)carbamate is a chemical compound with the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol . It is also known as carbamic acid, (10-oxodecyl)-, 1,1-dimethylethyl ester. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of tert-Butyl (10-oxodecyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
tert-Butyl (10-oxodecyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (10-oxodecyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (10-oxodecyl)carbamate involves the formation of a carbamic acid intermediate, which can undergo decarboxylation to release the free amine. This process is typically facilitated by acidic conditions, such as the presence of trifluoroacetic acid . The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
tert-Butyl (10-oxodecyl)carbamate is similar to other carbamate compounds, such as:
tert-Butyl carbamate: Used in similar protecting group applications.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxy carbamate (FMoc): Used in peptide synthesis, removed by basic conditions. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-(10-oxodecyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h13H,4-12H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHKACVYCYIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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